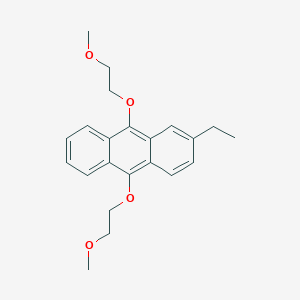![molecular formula C20H17NO3S B14236484 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one CAS No. 537677-89-7](/img/structure/B14236484.png)
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one is a complex organic compound that combines the structural features of thiazolidine and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with thiazolidine-2-thione to form 2-(4-methylphenyl)-1,3-thiazolidine. This intermediate is then reacted with chromen-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazolidine ring and chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学研究应用
3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)-1,3-thiazolidine-4-one
- 3-Phenyl-1,3-thiazolidine-2,4-dione
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
Uniqueness
What sets 3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one apart from similar compounds is its unique combination of the thiazolidine and chromenone moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development .
属性
CAS 编号 |
537677-89-7 |
|---|---|
分子式 |
C20H17NO3S |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H17NO3S/c1-13-6-8-14(9-7-13)19-21(10-11-25-19)18(22)16-12-15-4-2-3-5-17(15)24-20(16)23/h2-9,12,19H,10-11H2,1H3 |
InChI 键 |
KIUIBTNIQKQCNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
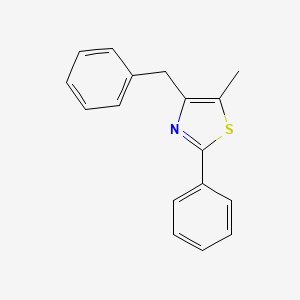
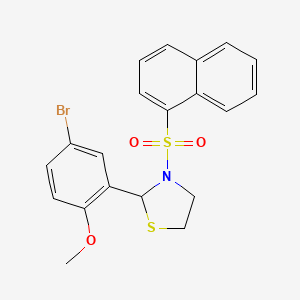
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)
![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
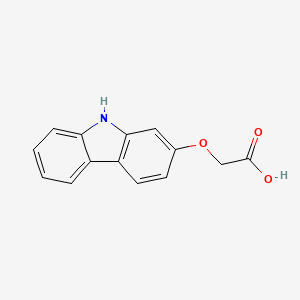
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
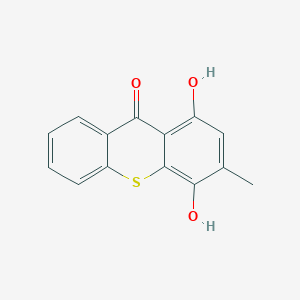
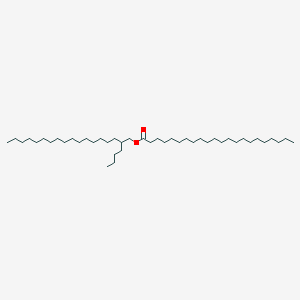
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
